(R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate
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Overview
Description
(R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is a boronic acid derivative with a complex molecular structure. This compound is often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available starting materials. One common method involves the reaction of (R)-tert-butyl pyrrolidine-1-carboxylate with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene under palladium-catalyzed conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Suzuki-Miyaura Cross-Coupling: This is the primary reaction type for this compound, where it acts as a boronic acid derivative to form carbon-carbon bonds.
Oxidation and Reduction: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions:
Palladium catalysts (e.g., Pd(PPh3)4)
Base (e.g., sodium carbonate)
Solvents (e.g., toluene, water)
Major Products Formed:
Biaryls and other complex organic molecules used in pharmaceuticals and materials science.
Scientific Research Applications
This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is a key reagent in cross-coupling reactions, which are fundamental in organic synthesis.
Biology: It can be used to create biologically active molecules, including potential drug candidates.
Medicine: Its derivatives are explored for therapeutic applications, including cancer treatment.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects primarily through the Suzuki-Miyaura cross-coupling reaction mechanism. The boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The molecular targets and pathways involved are typically the organic molecules being synthesized.
Comparison with Similar Compounds
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
Uniqueness: (R)-tert-Butyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrrolidine-1-carboxylate is unique due to its specific structural features, which make it particularly suitable for certain types of cross-coupling reactions that other similar compounds may not be as effective in.
Properties
IUPAC Name |
tert-butyl (2R)-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO4/c1-19(2,3)25-18(24)23-14-8-9-17(23)15-10-12-16(13-11-15)22-26-20(4,5)21(6,7)27-22/h10-13,17H,8-9,14H2,1-7H3/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUULQXNFXUYKPE-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCN3C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H]3CCCN3C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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